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Compound of Interest

Compound Name:
(2-Cyclopropyl-4-

fluorophenyl)methanol

Cat. No.: B13911846

Get Quote

Advanced Intermediate for Kinase Inhibitor Design
Identity & Physicochemical Profile[1][2][3][4][5]
(2-Cyclopropyl-4-fluorophenyl)methanol is a functionalized benzyl alcohol derivative

characterized by a sterically demanding cyclopropyl group at the ortho position and an

electron-withdrawing fluorine atom at the para position relative to the hydroxymethyl group.

This specific substitution pattern is a critical pharmacophore in the development of tyrosine

kinase inhibitors (e.g., Axl, Mer, and PKC families), where the cyclopropyl moiety provides

metabolic stability and restricts conformational freedom.
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Property Specification

CAS Number 2565696-47-9

IUPAC Name (2-Cyclopropyl-4-fluorophenyl)methanol

Synonyms
2-Cyclopropyl-4-fluorobenzyl alcohol; 4-Fluoro-

2-cyclopropylbenzenemethanol

Molecular Formula C₁₀H₁₁FO

Molecular Weight 166.19 g/mol

SMILES OCC1=C(C2CC2)C=C(F)C=C1

Appearance
Colorless to pale yellow viscous oil or low-

melting solid

Solubility
Soluble in DCM, MeOH, DMSO, EtOAc;

Insoluble in water

Predicted LogP ~2.1 (Lipophilic)

Synthetic Methodology & Causality
The synthesis of this compound requires careful orchestration to install the cyclopropyl ring

without compromising the benzylic alcohol. The preferred industrial route utilizes a Suzuki-

Miyaura coupling followed by a selective reduction.

Route A: The "Late-Stage Reduction" Protocol (Recommended)
This pathway is preferred for scale-up because it avoids the handling of volatile cyclopropyl

intermediates early in the synthesis.

Starting Material: 2-Bromo-4-fluorobenzaldehyde (or the corresponding acid/ester).

Step 1: Palladium-Catalyzed Cyclopropylation.

Reagents: Cyclopropylboronic acid, Pd(dppf)Cl₂, K₃PO₄, Toluene/Water.

Mechanism: The bulky cyclopropyl group is introduced via cross-coupling. The choice of

Pd(dppf)Cl₂ minimizes dehalogenation byproducts.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13911846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Carbonyl Reduction.

Reagents: Sodium Borohydride (NaBH₄) in Methanol (0°C to RT).

Causality: NaBH₄ is selected over LiAlH₄ to maintain chemoselectivity and safety on scale,

as the ester/aldehyde is easily reduced to the alcohol without affecting the aryl-fluorine

bond.
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Figure 1: Step-wise synthetic pathway from the bromo-precursor to the target alcohol via

Suzuki coupling and hydride reduction.

Quality Control & Analytical Validation
To ensure the material is suitable for downstream API synthesis (e.g., mesylation or

chlorination for nucleophilic substitution), strict QC parameters must be met.

Analytical Logic
1H NMR (Proton NMR): The diagnostic peaks are the cyclopropyl protons. Unlike the

aromatic protons, these appear upfield (0.6–1.0 ppm) as distinct multiplets. The benzylic
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methylene (-CH₂-) will appear as a singlet or doublet (if coupling to OH) around 4.6–4.8 ppm.

19F NMR (Fluorine NMR): Essential to confirm the integrity of the C-F bond. A single peak

around -110 to -115 ppm (relative to CFCl₃) confirms no defluorination occurred during the

Pd-catalyzed step.

HPLC Purity: Critical to detect unreacted aldehyde (intermediate), which can interfere with

subsequent coupling reactions.
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Figure 2: Quality Control decision tree for validating the purity and identity of the intermediate.

Handling & Safety Protocols
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As a fluorinated benzyl alcohol, this compound poses specific risks related to irritation and

potential toxicity if metabolized to the aldehyde or acid in vivo.

Hazard Classification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Benzyl alcohols are prone

to auto-oxidation to benzaldehydes upon prolonged exposure to air.

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides (unless

intentional derivatization is planned).

Applications in Drug Discovery[6][7][8]
The (2-cyclopropyl-4-fluorophenyl) moiety is a privileged scaffold in medicinal chemistry. It is

frequently utilized to:

Fill Hydrophobic Pockets: The cyclopropyl group acts as a bioisostere for larger alkyl groups

or phenyl rings, often fitting into the hydrophobic "back pocket" of kinase ATP-binding sites.

Modulate Metabolic Stability: The fluorine atom at the para position blocks metabolic

hydroxylation (CYP450 metabolism), extending the half-life of the drug candidate.

Key Intermediate For:

PKC Inhibitors: Used in the synthesis of tetrazolyl-phenyl derivatives.

Receptor Tyrosine Kinase Inhibitors: Specifically targeting Axl and Mer kinases for

oncology applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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